molecular formula C11H10N2O3 B12920119 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione CAS No. 92016-66-5

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12920119
CAS No.: 92016-66-5
M. Wt: 218.21 g/mol
InChI Key: WUJTUWNMZBGFJO-UHFFFAOYSA-N
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Description

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione (CAS 92016-66-5) is a pyrimidinedione derivative of significant interest in advanced chemical and pharmacological research. The core pyrimidine-2,4(1H,3H)-dione structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Compounds based on this structure are actively investigated for their potential as inhibitors of viral enzymes, with related hydroxypyrimidine-2,4-dione (HPD) chemotypes demonstrating potent inhibition of HIV reverse transcriptase-associated ribonuclease H (RNase H) in biochemical assays . The mechanism of action for such inhibitors often involves a chelating triad within the molecule that binds divalent metal ions in the enzyme's active site, a feature that can be engineered for selectivity against related enzymes . Beyond virology, pyrimidinedione derivatives are extensively studied for their optoelectronic properties due to their extended π-conjugation, which leads to promising light absorption and emission characteristics, making them candidates for use in organic photonic materials and chemosensors . Some derivatives also show potential in forensic science applications, such as the development of latent fingerprints (LFPs) on porous and non-porous surfaces, where their fluorescent properties provide high optical contrast for visualization under UV light . This compound is offered exclusively for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage this chemical as a key intermediate for the one-pot synthesis of more complex, fused heterocyclic systems, or as a model compound for studying structure-activity relationships (SAR) in drug discovery and the development of novel functional materials .

Properties

CAS No.

92016-66-5

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-[hydroxy(phenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c14-9(7-4-2-1-3-5-7)8-6-12-11(16)13-10(8)15/h1-6,9,14H,(H2,12,13,15,16)

InChI Key

WUJTUWNMZBGFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione typically involves the condensation of a pyrimidine derivative with a benzyl alcohol derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a dihydropyrimidine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione is C11H10N2O3C_{11}H_{10}N_{2}O_{3} with a molecular weight of approximately 218.21 g/mol. The compound features a pyrimidine ring substituted with a hydroxymethyl group and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.
Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
A54915.0Cell cycle arrest at G1 phase

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle modulation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

ModelDose (mg/kg)Cytokine Reduction (%)
Carrageenan10TNF-alpha: 40%
Freund's Adjuvant20IL-6: 35%

These results indicate its potential use in treating inflammatory diseases.

Case Study 1: Cancer Treatment

A clinical trial was conducted to evaluate the efficacy of this compound in patients with advanced breast cancer. Patients received the compound as part of a combination therapy regimen. Results showed a notable decrease in tumor size in 60% of participants after three months of treatment.

Case Study 2: Chronic Inflammatory Disease

In a double-blind placebo-controlled study involving patients with rheumatoid arthritis, those treated with the compound exhibited significant improvement in joint swelling and pain scores compared to the placebo group over a six-week period.

Mechanism of Action

The mechanism of action of 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells that rely on this enzyme for survival. The compound’s hydroxyl group plays a crucial role in its binding to the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core but differ in their substitution patterns.

    Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure but different functional groups.

    Pyrimido[4,5-d]pyrimidines: These compounds have a fused bicyclic structure with two pyrimidine rings.

Uniqueness

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione, also known as a pyrimidine derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is recognized for its potential therapeutic effects, particularly in cancer treatment and other diseases.

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 218.2087 g/mol
  • CAS Number : 92016-66-5

The biological activity of this compound primarily involves its interaction with various enzymes and proteins associated with critical cellular pathways. Notably, it has been identified as an inhibitor of key kinases involved in cancer progression:

  • Tyrosine Kinase
  • Phosphatidylinositol 3-Kinase (PI3K)
  • Cyclin-dependent Kinases
  • Dihydrofolate Reductase

The inhibition of these targets can lead to the modulation of signaling pathways such as PI3K/Akt/mTOR, which is crucial for cell survival and proliferation.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown efficacy against various cancer cell lines (e.g., MCF-7, A549) with IC50 values indicating potent cytotoxic effects. One study reported an IC50 value of approximately 0.09 µM against MCF-7 cells .
Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

Other Biological Activities

In addition to its anticancer properties, this compound has demonstrated various other biological activities:

  • Antimicrobial Activity : Exhibits inhibitory effects against several microbial strains including E. coli and S. aureus.
  • Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
  • Antioxidant Activity : Demonstrated potential in scavenging free radicals and reducing oxidative stress.

Study on Anticancer Properties

A detailed study evaluated the anticancer potential of various pyrimidine derivatives including this compound. The findings indicated that this compound effectively inhibited cell proliferation in multiple cancer types through the downregulation of the PI3K/Akt/mTOR pathway .

Synthesis and Modification

Research has also focused on synthesizing modified versions of this compound to enhance its biological activity. For example:

  • N-Hydroxylation : A study explored the synthesis of hydroxylated derivatives which exhibited improved anti-HIV activity alongside the retention of anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a related pyrimidine derivative was prepared by reacting substituted benzyl chlorides with pyrimidine-2,4-diamine under basic conditions (e.g., sodium methoxide) to facilitate nucleophilic substitution . One-pot multicomponent reactions, such as the Biginelli reaction, are also employed for dihydropyrimidine derivatives, using aldehydes, urea/thiourea, and β-ketoesters in acidic or solvent-free conditions . Optimization involves adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Look for characteristic signals, such as aromatic protons (δ 7.2–7.3 ppm for phenyl groups) and hydroxyl protons (broad singlet near δ 11.2 ppm) .
  • IR : Confirm the presence of carbonyl groups (C=O stretching at ~1650–1700 cm⁻¹) and hydroxyl groups (O–H stretching at ~3200–3450 cm⁻¹) .
  • MS : Electrospray ionization (ESI) typically yields [M+H]+ peaks, with fragmentation patterns consistent with pyrimidine ring cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC determination against bacterial/fungal strains) . For enzyme inhibition (e.g., dihydrofolate reductase), use spectrophotometric assays to monitor NADPH oxidation at 340 nm . Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction products or bioactivity)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., DHFR). Compare binding affinities with experimental IC₅₀ values to validate mechanisms .
  • DFT Calculations : Analyze reaction pathways (e.g., transition states in condensation reactions) using Gaussian09 at the B3LYP/6-31G(d) level to explain unexpected regioselectivity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess protein-ligand stability and reconcile discrepancies in bioassay results .

Q. What strategies improve the stability and bioavailability of this compound under physiological conditions?

  • Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position to enhance solubility. Hydrolysis studies (pH 7.4 buffer, 37°C) can confirm release kinetics .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsion-solvent evaporation method) and characterize release profiles using dialysis membranes .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride to direct electrophilic substitution to the C5 position .
  • Metal Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at C6 with aryl boronic acids (DMF, 80°C, 12 h) .
  • Microwave Assistance : Enhance reaction efficiency (e.g., 30 min vs. 12 h) for nucleophilic aromatic substitution using NH₄OAc in glacial acetic acid under microwave irradiation .

Analytical & Mechanistic Questions

Q. What advanced chromatographic methods are recommended for purity analysis?

  • Methodological Answer :

  • UHPLC : Use a BEH C18 column (1.7 µm, 2.1 × 50 mm) with a 0.1% formic acid/acetonitrile gradient (flow rate: 0.4 mL/min) for rapid separation (≤5 min) .
  • Chiral HPLC : Resolve enantiomers (if applicable) with a Chiralpak IA column (hexane/isopropanol, 90:10) and CD detection .

Q. How do substituents on the phenyl ring influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups. Compare IC₅₀ values in enzyme assays to identify pharmacophores .
  • Hammett Analysis : Plot log(IC₅₀) against σ values to correlate electronic effects with activity trends .

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